1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-2,2-dimethyl-1-propanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-[4-(benzylsulfonylmethyl)-4-hydroxypiperidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-17(2,3)16(20)19-11-9-18(21,10-12-19)14-24(22,23)13-15-7-5-4-6-8-15/h4-8,21H,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUIDVSXSMFIHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)(CS(=O)(=O)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-2,2-dimethyl-1-propanone , often referred to as BSMP , has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
BSMP features a piperidine ring substituted with a hydroxyl group and a benzylsulfonyl moiety. Its chemical formula is , and it has a molecular weight of approximately 317.41 g/mol. The presence of the sulfonyl group is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁N₂O₃S |
| Molecular Weight | 317.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antinociceptive Effects
Recent studies have indicated that BSMP exhibits significant antinociceptive properties. In an experimental model of neuropathic pain, BSMP demonstrated efficacy comparable to established analgesics. The mechanism of action appears to involve modulation of the TRPV1 receptor, which plays a crucial role in pain signaling pathways.
Case Study: TRPV1 Modulation
A study published in Journal of Medicinal Chemistry highlighted that compounds similar to BSMP effectively antagonized the TRPV1 receptor, leading to reduced pain sensitivity in animal models . This suggests that BSMP may also act through similar pathways, making it a candidate for further development as an analgesic.
Anti-inflammatory Properties
BSMP has also been evaluated for its anti-inflammatory effects. In vitro assays showed that BSMP inhibits the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Research Findings
A study demonstrated that BSMP reduced levels of TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
Neuroprotective Effects
Emerging evidence suggests that BSMP may possess neuroprotective properties. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system disorders.
The neuroprotective effects may be attributed to its antioxidant properties, which help mitigate oxidative stress in neuronal cells. This was supported by findings that showed decreased levels of reactive oxygen species (ROS) in neuronal cultures treated with BSMP .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the efficacy and safety profile of BSMP. Modifications at various positions on the piperidine ring and sulfonyl group have been explored.
Table 2: Summary of SAR Studies
| Modification | Effect on Activity |
|---|---|
| Hydroxyl Group Substitution | Increased analgesic potency |
| Benzylsulfonyl Moiety | Enhanced anti-inflammatory effect |
| Dimethyl Group Variations | Altered pharmacokinetics |
Future Directions
The promising biological activities exhibited by BSMP warrant further investigation. Future research should focus on:
- Clinical Trials : Establishing the safety and efficacy of BSMP in human subjects.
- Mechanistic Studies : Elucidating the precise mechanisms through which BSMP exerts its biological effects.
- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
